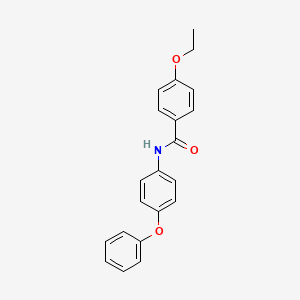
N-(3-methylbutyl)-N'-(2-phenoxyethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutyl)-N'-(2-phenoxyethyl)ethanediamide, commonly known as MPEDA, is a chemical compound that belongs to the family of diamides. It is a synthetic insecticide that is widely used in agriculture to control pests such as lepidopteran insects, beetles, and mites. MPEDA is a potent insecticide that is highly effective against a wide range of pests and is considered safe for humans and the environment.
Wirkmechanismus
MPEDA acts as an insecticide by disrupting the nervous system of the pests. It binds to the ryanodine receptor in the insect's muscle cells, causing an uncontrolled release of calcium ions, which leads to paralysis and death of the insect. MPEDA has a unique mode of action that is different from other insecticides, making it highly effective against resistant pests.
Biochemical and Physiological Effects:
MPEDA has been shown to have low toxicity to mammals and is considered safe for humans and the environment. It is rapidly metabolized in the body, and the metabolites are excreted in the urine. However, MPEDA can cause skin irritation and eye irritation if it comes in contact with the skin or eyes. It is recommended to handle MPEDA with care and to wear protective clothing and goggles.
Vorteile Und Einschränkungen Für Laborexperimente
MPEDA is a potent insecticide that is highly effective against a wide range of pests. It has a unique mode of action that is different from other insecticides, making it highly effective against resistant pests. MPEDA is also considered safe for humans and the environment, making it an ideal candidate for use in agriculture. However, MPEDA can be expensive to produce and may not be suitable for use in all crops. In addition, MPEDA may have limited efficacy against certain pests, and further research is needed to determine its effectiveness against these pests.
Zukünftige Richtungen
There are several future directions for research on MPEDA. One area of research is to investigate its potential use in controlling pests in stored grains and food products. Another area of research is to investigate its potential use as an antifungal and antibacterial agent. Further research is also needed to determine its effectiveness against resistant pests and to develop new formulations that can improve its efficacy and reduce its cost. In addition, research is needed to determine the potential environmental impact of MPEDA and to develop strategies to minimize its impact on the environment.
Synthesemethoden
MPEDA is synthesized by reacting 3-methylbutylamine with 2-phenoxyethyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction is carried out at a specific temperature and pressure to obtain the pure compound. The synthesis method is well-established, and the purity of the compound can be easily determined using analytical techniques such as HPLC and GC.
Wissenschaftliche Forschungsanwendungen
MPEDA has been extensively studied for its insecticidal properties and has shown promising results in controlling a wide range of pests. It is used in agriculture to control pests in various crops such as cotton, soybean, and corn. MPEDA has also been investigated for its potential use in controlling pests in stored grains and food products. In addition, MPEDA has been studied for its antifungal and antibacterial properties and has shown potential in controlling fungal and bacterial infections.
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-N'-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12(2)8-9-16-14(18)15(19)17-10-11-20-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROGMQSCJXEUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCCOC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5169398.png)



![4-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5169439.png)
![(5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5169447.png)
![1,8-dibromo-17-(3,4-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169453.png)
![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)

![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)


![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5169489.png)